molecular formula C9H11BrO2 B1589231 4-(Bromomethyl)-1,2-dimethoxybenzene CAS No. 21852-32-4

4-(Bromomethyl)-1,2-dimethoxybenzene

Cat. No. B1589231
Key on ui cas rn: 21852-32-4
M. Wt: 231.09 g/mol
InChI Key: AKPSLMUFDIXDJJ-UHFFFAOYSA-N
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Patent
US07615568B2

Procedure details

To a solution of 3,4-dimethoxybenzyl alcohol (10 g, 59.5 mmol), carbon tetrabromide (22 g, 65.4 mmol), and THF (250 mL) was added triphenylphosphine (17 g, 65.4 mmol) in THF (75 mL). The reaction was heated at 60° C. for 1 h and concentrated to an oil. To the residue was added 1:1 CH2Cl2:Et2O and the resulting solid was filtered. The filtrate was concentrated and chromatographed on florisil with CH2Cl2 to give the title compound (8.05 g, 59%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
22 g
Type
reactant
Reaction Step One
Quantity
17 g
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Yield
59%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:8]=[CH:9][C:10]=1[O:11][CH3:12])[CH2:6]O.C(Br)(Br)(Br)[Br:14].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>C1COCC1>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:8]=[CH:9][C:10]=1[O:11][CH3:12])[CH2:6][Br:14]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
COC=1C=C(CO)C=CC1OC
Name
Quantity
22 g
Type
reactant
Smiles
C(Br)(Br)(Br)Br
Name
Quantity
17 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
75 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
250 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated to an oil
ADDITION
Type
ADDITION
Details
To the residue was added 1:1 CH2Cl2
FILTRATION
Type
FILTRATION
Details
Et2O and the resulting solid was filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
chromatographed on florisil with CH2Cl2

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C(CBr)C=CC1OC
Measurements
Type Value Analysis
AMOUNT: MASS 8.05 g
YIELD: PERCENTYIELD 59%
YIELD: CALCULATEDPERCENTYIELD 58.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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